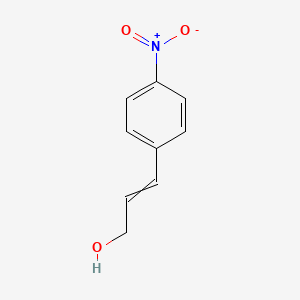

2-Propen-1-ol, 3-(4-nitrophenyl)-

Description

This bifunctional molecule stands at the intersection of two significant classes of organic compounds, possessing a rich and varied reactivity that makes it a versatile building block.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXXEDSIJZHDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061739 | |

| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-63-8 | |

| Record name | 3-(4-Nitrophenyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Propen 1 Ol, 3 4 Nitrophenyl

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, involving the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This cross-aldol condensation provides a direct pathway to form carbon-carbon bonds and is instrumental in the synthesis of chalcones and their derivatives, which can be precursors to compounds like 2-Propen-1-ol, 3-(4-nitrophenyl)-. wikipedia.orgjocpr.com The reaction typically proceeds in two steps: a nucleophilic addition to form an aldol (B89426) product, followed by an elimination step. jocpr.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Claisen-Schmidt condensation is highly dependent on the reaction conditions and the catalyst employed. Key factors that are often optimized include the choice of solvent, temperature, and the nature and amount of the catalyst. researchgate.net For instance, quantitative yields have been reported in solvent-free conditions using sodium hydroxide (B78521) as the base. wikipedia.org

In the synthesis of related chalcone (B49325) derivatives, various catalysts and conditions have been explored. One study on the synthesis of 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (B15465528) from 2-acetyl-5-bromothiophene (B160168) and 4-nitrobenzaldehyde (B150856) utilized a Claisen-Schmidt condensation. acs.org The optimization of this process involved investigating the effects of temperature and the dosage of sodium hydroxide. acs.org It was found that while the reaction could proceed at both 10°C and 50°C, higher temperatures could lead to further side reactions, decreasing the yield of the desired product. acs.org

The choice of solvent also plays a critical role. For example, in the synthesis of 3-oxo-N-phenylbutanamide derivatives, dioxane was found to be the optimal solvent in the presence of DIB and zinc(II) chloride. researchgate.net Similarly, the use of greener solvents like ethanol (B145695) is encouraged to improve the environmental footprint of the synthesis. nih.gov The reaction rate can be significantly influenced by the solvent's properties, with different partial orders of reaction observed in different solvents like ethanol and DMSO. nih.gov

The following table summarizes the optimization of reaction conditions for a Claisen-Schmidt condensation to synthesize a chalcone derivative, which is a key intermediate for the target molecule.

| Parameter | Condition | Outcome | Reference |

| Catalyst | CoCr₂O₄-HNT | 90% yield | |

| Solvent | Ethanol/Water | High yield | |

| Temperature | 120°C | High yield | |

| Catalyst | LiOH·H₂O | 82.2% yield | researchgate.net |

| Temperature | 55°C | High yield | researchgate.net |

In Situ Spectroscopic Monitoring of Reaction Mechanisms

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics and the formation of transient intermediates. magritek.com Techniques like in-situ NMR and Raman spectroscopy are powerful tools for this purpose. acs.orgmagritek.com

Benchtop NMR spectrometers allow for the online monitoring of the Claisen-Schmidt condensation, providing both structural and quantitative information about reactants, products, and intermediates. magritek.com In a study monitoring the synthesis of dibenzalacetone, real-time ¹H NMR spectroscopy allowed for the visualization of the kinetic profiles of the reactants and the observation of a β-hydroxy ketone intermediate, which is often difficult to isolate. magritek.com

Similarly, in situ Raman spectroscopy has been used to monitor the synthesis of 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one. acs.org By tracking the changes in the vibrational bands corresponding to the methyl, aldehyde, and C=C bond groups, researchers could analyze the mechanism of the main reaction and identify potential side reactions. acs.org This technique proved effective in understanding the influence of reaction conditions on the condensation process. acs.org

Analysis of Main and Side Reactions in Condensation Processes

The Claisen-Schmidt condensation, while generally efficient, can be accompanied by side reactions that reduce the yield of the desired product. The presence of a nitro group on the benzaldehyde (B42025) reactant can influence the reaction pathway. jocpr.com The nitro group is electron-withdrawing, which can decrease the electron density on the aromatic ring and reduce the positive charge on the carbonyl carbon, thereby decreasing its reactivity towards nucleophilic addition. jocpr.com

In some cases, the reaction may stop at the aldol addition stage, forming a stable aldol product without undergoing elimination to form the chalcone. jocpr.com This was observed in the reaction between 4-methoxyacetophenone and 4-nitrobenzaldehyde, where the primary product was the corresponding 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one. jocpr.com

Furthermore, the reaction conditions can influence the formation of byproducts. For example, in the synthesis of 2,6-dibenzylidene-cyclohexanone via a Claisen-Schmidt condensation, the choice of catalyst was crucial in preventing the formation of oxidation byproducts like benzoic acid. researchgate.net In the Raman spectroscopic study mentioned earlier, it was noted that excessively high temperatures could lead to further, unspecified side reactions. acs.org

Reduction-Based Synthetic Routes

An alternative and often complementary approach to synthesizing 2-Propen-1-ol, 3-(4-nitrophenyl)- involves the reduction of a corresponding α,β-unsaturated aldehyde or ketone. This method is particularly useful when the precursor, such as 4-nitrocinnamaldehyde (B167888), is readily available. sigmaaldrich.comontosight.ai

Hydrogenation and Hydride Reduction Methods (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the selective reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com It is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and typically does not reduce esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.comyoutube.com

The reduction of an aldehyde with NaBH₄ proceeds via a two-step mechanism: nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com This method is effective for converting 4-nitrocinnamaldehyde to 4-nitrocinnamyl alcohol. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. google.com

While NaBH₄ is generally selective for the carbonyl group, the reduction of α,β-unsaturated carbonyl compounds can sometimes lead to the undesired reduction of the carbon-carbon double bond, a side reaction known as conjugate reduction. masterorganicchemistry.com The presence of certain solvents can also affect the reaction rate; for instance, the reduction of 4-nitrophenol (B140041) with NaBH₄ is suppressed in the presence of ethanol. nih.gov

A study investigating the competition between 4-nitrophenol reduction and NaBH₄ hydrolysis found an inverse correlation, suggesting that catalysts efficient for one process are less active for the other. mdpi.com

The following table presents a summary of a reduction method for a related cinnamyl alcohol.

| Reducing Agent | Solvent | Temperature | Yield | Reference |

| Potassium Borohydride | Methanol | 12-30°C | 92.0% | google.com |

Multi-Step Organic Synthesis Pathways

Multi-step synthesis provides a strategic approach to constructing 2-Propen-1-ol, 3-(4-nitrophenyl)- from simpler, more readily available starting materials. libretexts.org These pathways allow for precise control over the assembly of the molecular framework and the introduction of specific functional groups.

Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon bonds. Several catalytic systems can be adapted to introduce the allyl alcohol moiety or to couple an allyl precursor with a nitroaromatic ring.

Palladium-catalyzed reactions, such as the Suzuki and Heck reactions, are powerful tools. A hypothetical Suzuki coupling could involve the reaction of 4-nitrophenylboronic acid with a suitable halo-substituted propenol. Similarly, a Heck-type reaction could couple 4-iodonitrobenzene with allyl alcohol itself, although regioselectivity and competing side reactions can be challenging.

Nickel-catalyzed cross-coupling reactions offer an alternative, capable of coupling allyl alcohols with aryl- or alkenylzinc chlorides to generate linear products. acs.org Copper-catalyzed methods have also been developed for synthesizing allylic alcohols, for instance, through the hydrocarbonylative coupling of alkynes with alkyl halides followed by reduction. nih.gov These established catalytic methods provide a versatile toolbox for forging the key C-C bond in the target molecule.

Below is a table summarizing potential cross-coupling strategies for the synthesis of the target compound's backbone.

| Coupling Type | Nitroaromatic Precursor | Allyl Moiety Precursor | Catalyst Example | Key Features |

| Suzuki Coupling | 4-Nitrophenylboronic Acid | 3-Bromo-2-propen-1-ol | Palladium(0) complexes | Well-established, high functional group tolerance. |

| Heck Coupling | 4-Iodonitrobenzene | Allyl Alcohol | Pd(OAc)₂ | Atom-economical, but can face regioselectivity issues. |

| Negishi Coupling | 4-Nitrophenylzinc Chloride | 3-Iodo-2-propen-1-ol | Nickel or Palladium complexes | Highly reactive organozinc reagents. acs.org |

| Sonogashira Coupling | 4-Iodonitrobenzene | Propargyl Alcohol | Pd/Cu catalysts | Forms an alkyne intermediate requiring subsequent reduction. |

This table presents hypothetical pathways based on established coupling reactions.

A highly effective strategy for synthesizing 2-Propen-1-ol, 3-(4-nitrophenyl)- involves the modification of functional groups on precursors that already contain the 4-nitrophenyl moiety.

One of the most direct methods begins with the Wittig or Horner-Wadsworth-Emmons reaction. This involves reacting 4-nitrobenzaldehyde with a phosphorus ylide or phosphonate (B1237965) ester bearing a protected hydroxymethyl group. Subsequent deprotection would yield the target allylic alcohol.

Another robust pathway involves the reduction of a corresponding α,β-unsaturated carbonyl compound. This two-step approach typically starts with a Claisen-Schmidt condensation between 4-nitrobenzaldehyde and an enolizable ketone or aldehyde, such as acetone (B3395972) or acetaldehyde, to form an enone. The subsequent selective reduction of the carbonyl group in the presence of the nitro group and the alkene is crucial. Reagents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) are well-suited for the 1,2-reduction of enones to allylic alcohols.

A third pathway involves the partial reduction of a propargyl alcohol. The precursor, 3-(4-nitrophenyl)prop-2-yn-1-ol, is accessible via Sonogashira coupling of a halo-nitrobenzene with propargyl alcohol. nih.govwikipedia.org The triple bond can then be selectively reduced to a cis- or trans-double bond. For example, reduction using Lindlar's catalyst would favor the cis-(Z)-isomer, while a dissolving metal reduction (e.g., Na in NH₃) or other specific reagents would yield the trans-(E)-isomer.

A summary of a plausible two-step synthesis via enone reduction is detailed below.

| Step | Reaction | Reactants | Typical Reagents | Product |

| 1 | Claisen-Schmidt Condensation | 4-Nitrobenzaldehyde, Acetone | NaOH, H₂O/Ethanol | 4-(4-Nitrophenyl)but-3-en-2-one |

| 2 | Selective Ketone Reduction | 4-(4-Nitrophenyl)but-3-en-2-one | NaBH₄, CeCl₃ (Luche Reduction) | 2-Propen-1-ol, 3-(4-nitrophenyl)- |

This table outlines a common and effective synthetic sequence.

Alternative Synthetic Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, avoid hazardous substances, and improve energy efficiency. mdpi.com These principles can be applied to the synthesis of 2-Propen-1-ol, 3-(4-nitrophenyl)-.

One key aspect is the choice of solvent. Many traditional reactions employ chlorinated solvents or polar aprotic solvents like DMF. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). unibo.it For instance, developing a Claisen-Schmidt condensation or a reduction step that proceeds efficiently in ethanol or water would significantly improve the environmental profile of the synthesis. chemistryviews.org

Catalysis is another cornerstone of green chemistry. Utilizing catalytic amounts of reagents is preferable to stoichiometric ones. For the reduction of the enone intermediate, catalytic transfer hydrogenation using a recyclable metal catalyst and a benign hydrogen donor (like formic acid or isopropanol) presents a greener alternative to metal hydrides, which generate significant salt waste.

Solvent-free, or neat, reaction conditions represent an ideal green methodology by completely eliminating solvent waste. mdpi.com Mechanochemical methods, where reactions are induced by grinding solid reactants together, can sometimes provide access to products without any bulk solvent. Exploring the feasibility of a solid-state Claisen-Schmidt condensation could be a valuable research direction. Additionally, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

The table below contrasts conventional synthetic methods with potential greener alternatives.

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Advantage |

| Solvent | Dichloromethane, DMF | Ethanol, Water, 2-MeTHF | Reduced toxicity and environmental impact. unibo.itchemistryviews.org |

| Reduction | Stoichiometric NaBH₄ | Catalytic Transfer Hydrogenation | Higher atom economy, reduced waste. |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation | Faster reaction rates, lower energy use. mdpi.com |

| Reaction Conditions | Dilute solution | Solvent-free (Mechanochemistry) | Elimination of solvent waste. mdpi.com |

This table provides a comparative overview of traditional versus green chemistry approaches.

By integrating these advanced methodologies and green chemistry principles, the synthesis of 2-Propen-1-ol, 3-(4-nitrophenyl)- can be achieved through pathways that are not only efficient and versatile but also environmentally sustainable.

Elucidation of Chemical Reactivity and Derivatization Pathways

Reactivity of Alkene Functional Group

The carbon-carbon double bond in 2-Propen-1-ol, 3-(4-nitrophenyl)-, being in conjugation with the electron-withdrawing nitro-substituted phenyl ring, is electron-deficient. This electronic characteristic is a key determinant of its reactivity, predisposing it to reactions involving nucleophiles.

The electron-poor nature of the β-carbon of the propenyl group makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. ic.ac.ukjoechem.io This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.comyoutube.com Softer nucleophiles, such as enolates, amines, and thiols, preferentially attack the β-carbon in a 1,4-addition fashion. youtube.comyoutube.com The driving force for this reaction is the formation of a more stable enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate. This is followed by protonation of the enolate to give the final addition product.

A variety of nucleophiles can participate in the Michael addition with substrates like 2-Propen-1-ol, 3-(4-nitrophenyl)-, leading to a diverse range of products. The table below illustrates the versatility of this reaction with different types of nucleophiles.

Examples of Michael Addition Reactions

| Nucleophile (Michael Donor) | Product Type | Significance |

|---|---|---|

| Enolates (e.g., from malonic esters) | δ-Keto esters | Formation of new carbon-carbon bonds, useful in the synthesis of more complex molecules. |

| Amines (e.g., primary and secondary amines) | β-Amino alcohols | Introduction of nitrogen-containing functional groups, important in medicinal chemistry. |

| Thiols (e.g., thiophenols) | β-Thio alcohols | Formation of carbon-sulfur bonds, leading to compounds with potential biological activity. |

| Cyanide | γ-Hydroxy nitriles | Extension of the carbon chain and introduction of a versatile nitrile group. |

The vinyl group in 2-Propen-1-ol, 3-(4-nitrophenyl)- allows it to participate in polymerization reactions. Due to the electron-withdrawing nitro group, this monomer is susceptible to anionic polymerization. google.com Anionic polymerization is a chain-growth polymerization initiated by a strong nucleophile, such as an organolithium compound. The propagating species is a carbanion. This method often leads to polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic of living polymerizations.

The polymerization of vinyl aromatic monomers, such as styrene (B11656) derivatives, can be initiated by various methods, including thermal and living anionic polymerization. google.com The presence of substituents on the aromatic ring can influence the polymerization behavior.

The allylic alcohol functionality in 2-Propen-1-ol, 3-(4-nitrophenyl)- provides a handle for directing stereoselective reactions, most notably asymmetric epoxidation. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols. This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the L-(+)-DET or D-(-)-DET ligand determines the stereochemistry of the resulting epoxide.

For electron-deficient allylic alcohols, tungsten-catalyzed asymmetric epoxidation using hydrogen peroxide as the oxidant has also been shown to be effective, yielding epoxides with high enantiomeric excess. medcraveonline.com

Examples of Asymmetric Epoxidation of Allylic Alcohols

| Catalyst System | Oxidant | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Ti(Oi-Pr)4 / (+)-DET | t-BuOOH | >90% |

| Ti(Oi-Pr)4 / (-)-DET | t-BuOOH | >90% |

| Tungsten-bishydroxamic acid complex | H2O2 | 84-98% medcraveonline.com |

Reactivity of Hydroxyl Functional Group

The primary hydroxyl group in 2-Propen-1-ol, 3-(4-nitrophenyl)- is a versatile functional handle that can undergo a variety of transformations, including esterification and oxidation.

The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. sielc.comsielc.com Esterification with acyl chlorides is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov Similarly, reactions with acid anhydrides are often catalyzed by a base. ontosight.ai The resulting esters can have a wide range of properties and applications.

The table below provides examples of esterification reactions of a representative alcohol with different acylating agents.

Esterification of Alcohols

| Acylating Agent | Catalyst/Conditions | Product | Typical Yield |

|---|---|---|---|

| Acetic Anhydride | Pyridine | Acetate Ester | High |

| Benzoyl Chloride | Pyridine | Benzoate Ester | High niscpr.res.in |

| Trifluoroacetic Anhydride | Pyridine | Trifluoroacetate Ester | High |

The primary alcohol group of 2-Propen-1-ol, 3-(4-nitrophenyl)- can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are selective for the formation of the corresponding aldehyde, 3-(4-nitrophenyl)propenal. masterorganicchemistry.comlibretexts.orglibretexts.org This is because PCC is an anhydrous reagent, and the absence of water prevents the over-oxidation of the initially formed aldehyde. libretexts.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) in alkaline solution or chromic acid (Jones reagent), will oxidize the primary alcohol all the way to the carboxylic acid, 3-(4-nitrophenyl)propenoic acid. doubtnut.comyoutube.comshaalaa.comyoutube.com This complete oxidation occurs because the reaction is carried out in an aqueous medium, which allows for the hydration of the intermediate aldehyde to a geminal diol, which is then further oxidized. doubtnut.com

Oxidation of Primary Alcohols

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | High for aldehyde libretexts.orglibretexts.org |

| Potassium Permanganate (KMnO4), alkaline | Carboxylic Acid | High for carboxylic acid youtube.comyoutube.com |

| Chromic Acid (H2CrO4) | Carboxylic Acid | High for carboxylic acid |

Reactivity of Nitro Aromatic Moiety

The nitro group is a strong deactivating group, significantly reducing the electron density of the aromatic ring through both inductive and resonance effects. chemicalbook.com This electronic influence is central to the reactivity of the 4-nitrophenyl fragment in 2-Propen-1-ol, 3-(4-nitrophenyl)-.

Reduction to Amino Derivatives

One of the most fundamental transformations of the nitroaromatic group is its reduction to the corresponding amine. This conversion is a critical step in the synthesis of various derivatives and is of significant interest in medicinal chemistry and materials science. The reduction of the nitro group in 2-Propen-1-ol, 3-(4-nitrophenyl)- to yield 3-(4-aminophenyl)prop-2-en-1-ol can be achieved through various catalytic and chemical methods. The choice of reducing agent and reaction conditions is crucial to ensure chemoselectivity, preserving the alkene and alcohol functionalities.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, often under a hydrogen atmosphere. nih.govmdpi.com For instance, a related compound, 3-(4-Nitro-phenyl)-propan-1-ol, was successfully reduced to 3-(4-Amino-phenyl)-propan-1-ol in high yield using hydrogen gas and a palladium on carbon catalyst in methanol (B129727). chemicalbook.com Another effective method involves the use of metals like iron, zinc, or tin in acidic media. nih.gov For example, methyl (2S)-2-ethanamido-3-(4-nitrophenyl)propanoate was reduced to its amino derivative using zinc powder and ammonium (B1175870) chloride in methanol. google.com

The following table summarizes various research findings on the reduction of nitroaromatic compounds to their corresponding amines, highlighting the reagents, conditions, and yields. While specific data for the direct reduction of 2-Propen-1-ol, 3-(4-nitrophenyl)- is not extensively documented in readily available literature, the presented data for analogous structures provides insight into effective synthetic strategies.

| Nitro Compound | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(4-Nitro-phenyl)-propan-1-ol | H₂, Pd/C, MeOH | 3-(4-Amino-phenyl)-propan-1-ol | 98.5 | chemicalbook.com |

| Methyl (2S)-2-ethanamido-3-(4-nitrophenyl)propanoate | Zn powder, NH₄Cl, MeOH | Methyl (2S)-3-(4-aminophenyl)-2-ethanamidopropanoate | Not specified | google.com |

| 4-Nitrophenol (B140041) | NaBH₄, Ag@Fe₃O₄-g-C₃N₄-Arg-CG nanohybrid | 4-Aminophenol | Not specified | researchgate.net |

| 4-Nitrophenyl) -3-morpholinone | Pd/C | 4-(4-Aminophenyl)-3-morpholinone | Not specified | google.com |

Investigating Substituent Effects on Reaction Selectivity and Yield

The selectivity and yield of reactions involving 2-Propen-1-ol, 3-(4-nitrophenyl)- can be systematically modulated by introducing additional substituents onto the phenyl ring. These substituents can alter the electronic properties of the molecule, thereby influencing reaction rates and the distribution of products. The Hammett equation provides a quantitative framework for understanding these substituent effects in many reactions of benzoic acid derivatives and related systems. wikipedia.orglibretexts.org

The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. wikipedia.orglibretexts.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, whereas a negative ρ value indicates acceleration by electron-donating groups.

In the context of reactions involving the nitro group of substituted 4-nitrocinnamyl derivatives, a Hammett plot can reveal valuable mechanistic information. For example, in the reduction of the nitro group, electron-donating substituents on the phenyl ring would be expected to increase the electron density at the nitro group, potentially affecting the rate of reduction. Conversely, additional electron-withdrawing groups would further decrease the electron density.

A study on the fragmentation of reductively-initiated nitrobenzyl carbamates found that electron-donating substituents on the benzyl (B1604629) ring accelerated the fragmentation, consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. rsc.org While this is a different reaction, it highlights the significant impact of substituents on the reactivity of nitroaromatic systems.

The following interactive table illustrates Hammett substituent constants (σ) for various groups, which are crucial for analyzing substituent effects on reaction rates.

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -I | +0.35 | +0.18 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

By applying these principles and data, researchers can rationally design experiments to control the reactivity of 2-Propen-1-ol, 3-(4-nitrophenyl)- and its derivatives, leading to the selective synthesis of desired products with optimized yields.

Comprehensive Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Propen-1-ol, 3-(4-nitrophenyl)-, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are invaluable for assigning the specific proton and carbon environments.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons, while the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. While the full spectral data is not widely published, the existence of reference spectra for 4-Nitrocinnamyl alcohol indicates these analyses are standard characterization methods for this compound. sigmaaldrich.comchemicalbook.com

¹H NMR Spectroscopy: The structure of 2-Propen-1-ol, 3-(4-nitrophenyl)- suggests a distinct pattern of signals. The aromatic protons on the 4-nitrophenyl group are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The vinylic protons (C=CH) will show signals in the olefinic region (δ 6.0-7.0 ppm), with their coupling constant indicating the stereochemistry of the double bond (typically >14 Hz for an E- or trans-configuration). The methylene (B1212753) protons of the allylic alcohol (-CH₂OH) would appear as a doublet further upfield, coupled to the adjacent vinylic proton. The hydroxyl proton (-OH) signal can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration.

¹³C NMR Spectroscopy: A broadband-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, assuming no accidental overlap. The carbon atoms of the aromatic ring will resonate in the typical range of δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The olefinic carbons (C=C) will also appear in the downfield region (δ 120-140 ppm). The carbon of the methylene alcohol group (-CH₂OH) is expected at a higher field, typically around δ 60-65 ppm.

Interactive Data Table: Expected NMR Chemical Shifts for 2-Propen-1-ol, 3-(4-nitrophenyl)-

| Structural Fragment | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |

| Ar-H (ortho to NO₂) | ¹H | ~8.2 | Doublet (d) |

| Ar-H (meta to NO₂) | ¹H | ~7.5 | Doublet (d) |

| Ar-C -NO₂ | ¹³C | ~147 | - |

| Ar-C -H | ¹³C | ~124-129 | - |

| Ar-C -C=C | ¹³C | ~144 | - |

| =C H-Ar | ¹H | ~6.7 | Doublet (d) |

| -CH=C H-CH₂OH | ¹H | ~6.4 | Doublet of Triplets (dt) |

| =C H- | ¹³C | ~125-135 | - |

| -C H₂OH | ¹H | ~4.3 | Doublet (d) |

| -C H₂OH | ¹³C | ~63 | - |

| -CH₂OH | ¹H | Variable | Singlet (s) or Triplet (t) |

Two-dimensional Correlation Spectroscopy (2D-COSY) is an experiment that reveals proton-proton (¹H-¹H) couplings within a molecule, typically through two or three bonds. This technique is instrumental in confirming the connectivity of proton networks. bldpharm.com In a COSY spectrum of 2-Propen-1-ol, 3-(4-nitrophenyl)-, the ¹H NMR spectrum is plotted on both axes, and cross-peaks appear between the signals of coupled protons.

Key expected correlations would include:

A cross-peak between the vinylic proton adjacent to the aromatic ring and the other vinylic proton.

A cross-peak between the vinylic proton adjacent to the alcohol group and the methylene (-CH₂OH) protons.

A cross-peak between the methylene protons and the hydroxyl (-OH) proton, if the OH coupling is not decoupled by solvent exchange.

These correlations would unambiguously confirm the propenol chain's structure and its connection to the nitrophenyl ring, validating the assignments made from the 1D NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. The FTIR spectrum of 2-Propen-1-ol, 3-(4-nitrophenyl)- is expected to show several characteristic absorption bands that confirm its key functional groups.

Interactive Data Table: Expected FTIR Absorption Bands for 2-Propen-1-ol, 3-(4-nitrophenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Vinylic C-H | Stretching | 3010 - 3095 | Medium |

| Alkene (C=C) | Stretching | 1640 - 1680 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 | Strong |

| Alcohol (C-O) | Stretching | 1050 - 1260 | Strong |

Raman spectroscopy is a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light. Bonds that are non-polar and symmetric tend to produce strong Raman signals. For 2-Propen-1-ol, 3-(4-nitrophenyl)-, the C=C double bond of the alkene and the symmetric stretch of the nitro group would be expected to be particularly Raman active. This makes Raman spectroscopy a powerful tool for studying the conjugated system. It can be used for in situ reaction monitoring, for example, to follow the formation of the double bond during the synthesis of the compound or to observe changes in the conjugation during subsequent reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. uobabylon.edu.iqbioglobax.com The chromophore in 2-Propen-1-ol, 3-(4-nitrophenyl)- is the entire conjugated system, which includes the 4-nitrophenyl group and the propenol side chain. This extended conjugation allows for π→π* electronic transitions upon absorption of UV radiation.

The UV-Vis spectrum is expected to show a strong absorption maximum (λ_max). For comparison, a similar but less conjugated molecule, 4-nitrobenzyl alcohol, which lacks the C=C double bond, exhibits an absorption maximum around 285 nm. researchgate.net The extended conjugation in 2-Propen-1-ol, 3-(4-nitrophenyl)- is expected to shift this absorption to a longer wavelength (a bathochromic shift), likely into the 300-320 nm range. This absorption is characteristic of the nitroaromatic π→π* transition within the extended conjugated system.

Interactive Data Table: Expected UV-Vis Absorption for 2-Propen-1-ol, 3-(4-nitrophenyl)-

| Chromophore | Electronic Transition | Expected λ_max (nm) | Solvent |

| 4-Nitrophenyl-prop-2-en-1-ol | π → π* | ~310 | Ethanol (B145695)/Methanol (B129727) |

Electronic Absorption Characteristics and Chromophore Analysis

The electronic absorption properties of 2-Propen-1-ol, 3-(4-nitrophenyl)- are primarily dictated by the presence of the nitrophenyl group and the conjugated system extending to the propenol side chain. The key chromophore in this molecule is the 4-nitrophenyl group attached to a propen-1-ol moiety. This extended π-system, which includes the benzene (B151609) ring, the ethenic double bond, and the nitro group, is responsible for the compound's characteristic absorption in the ultraviolet-visible region of the electromagnetic spectrum.

The principal electronic transition observed is a π→π* transition within the nitroaromatic system. This transition is responsible for a strong absorbance peak at approximately 310 nm. The electronic structure of the molecule, featuring a phenolate (B1203915) donor group and a nitrophenyl acceptor group connected by a conjugated bridge, gives rise to intramolecular charge-transfer (ICT) characteristics. acs.org The HOMO (Highest Occupied Molecular Orbital) is primarily located over the phenol (B47542) ring and the C=C bridge, and upon deprotonation, the electron delocalization increases. acs.org

The solvatochromic behavior of related nitrostyryl and nitrophenyl compounds has been studied, revealing that the solvent polarity can significantly influence the position of the absorption maximum. acs.orgresearchgate.netwikipedia.org These compounds often exhibit reverse solvatochromism, where a decrease in the molar transition energy is observed as the solvent polarity changes. acs.orgresearchgate.net This phenomenon is attributed to the differential stabilization of the electronic ground and excited states by the solvent. The solvent's hydrogen-bond donor acidity is a major contributor to the solute/solvent interactions. acs.org

Table 1: Electronic Absorption Data for 2-Propen-1-ol, 3-(4-nitrophenyl)-

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~310 nm | |

| Transition Type | π→π* | |

| Chromophore | 4-nitrophenylpropenol |

Application in Quantitative Analysis and Method Validation

The strong ultraviolet absorbance of 2-Propen-1-ol, 3-(4-nitrophenyl)- makes it amenable to quantitative analysis by UV-Vis spectrophotometry. A liquid chromatography (LC) method coupled with a UV-Vis detector set at approximately 310 nm can be a suitable technique for its quantification in various matrices.

Furthermore, derivative ultraviolet spectrometry is a potential method for the determination of this compound, especially in the presence of other interfering substances. For instance, a method using second or third-order derivative UV absorption spectra has been successfully applied for the rapid determination of cinnamyl alcohol and related compounds in biotransformation products. spkx.net.cn This approach allows for the selection of specific wavelengths for determination, minimizing spectral overlap from other components in a mixture. spkx.net.cn For cinnamyl alcohol, a third-order derivative spectrum at 256 nm was found to be effective. spkx.net.cn A similar validated method could be developed for 2-Propen-1-ol, 3-(4-nitrophenyl)-, which would be invaluable for monitoring its concentration in reaction mixtures or for quality control purposes.

Table 2: Potential Quantitative Analysis Methods

| Technique | Principle | Detection Wavelength | Reference |

| LC-UV/Vis | Chromatographic separation followed by UV detection. | ~310 nm | |

| Derivative UV Spectrometry | Measurement of the derivative of the absorption spectrum to enhance resolution. | To be determined experimentally | spkx.net.cn |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Upon electron ionization (EI), the molecular ion peak [M]•+ at m/z 179 would be expected. Key fragmentation pathways would likely involve the loss of functional groups from the parent molecule. Common fragmentation patterns for similar aromatic nitro compounds and alcohols include:

Loss of a hydroxyl radical (•OH): [M - 17]+

Loss of water (H₂O): [M - 18]•+

Loss of the nitro group (NO₂): [M - 46]+

Cleavage of the C-C bond between the propenol side chain and the phenyl ring.

The NIST WebBook provides mass spectral data for the related compound, 4-nitrocinnamic acid, which shows a prominent molecular ion peak and fragments corresponding to the loss of hydroxyl and nitro groups. nist.govnist.gov ChemicalBook also indicates the availability of mass spectral data for 4-Nitrocinnamyl alcohol. chemicalbook.com

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Identity |

| 179 | [C₉H₉NO₃]•+ (Molecular Ion) |

| 162 | [M - OH]+ |

| 161 | [M - H₂O]•+ |

| 133 | [M - NO₂]+ |

X-ray Diffraction Studies for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the solid-state crystal structure of a compound, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 2-Propen-1-ol, 3-(4-nitrophenyl)- has not been explicitly reported, data for the closely related compound, 4-nitrocinnamic acid, is available in the Crystallography Open Database. nih.gov

The study of 4-nitrocinnamic acid reveals a monoclinic crystal system with the space group P2₁/a. nih.gov It is reasonable to infer that 2-Propen-1-ol, 3-(4-nitrophenyl)- would also crystallize in a similar system, with the crystal packing being significantly influenced by hydrogen bonding from the hydroxyl group and π-π stacking interactions between the aromatic rings. The nitro group would also play a crucial role in directing the crystal packing through dipole-dipole interactions. The melting point of 2-Propen-1-ol, 3-(4-nitrophenyl)- is reported to be in the range of 127-128 °C. sigmaaldrich.comchemsrc.com

Table 4: Crystallographic Data for the Related Compound 4-Nitrocinnamic Acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/a 1 | nih.gov |

| a | 27.729 Å | nih.gov |

| b | 5.0311 Å | nih.gov |

| c | 6.1050 Å | nih.gov |

| β | 99.57° | nih.gov |

Thermal Analysis Techniques (TGA-DSC) for Material Stability and Phase Transitions

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and phase behavior of materials. There is no specific TGA or DSC data available for 2-Propen-1-ol, 3-(4-nitrophenyl)- in the reviewed literature.

However, based on its structure and reported melting point of 127-128 °C, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to this melting transition. sigmaaldrich.comchemsrc.com TGA would provide information on the decomposition temperature of the compound. For many organic compounds, decomposition occurs at temperatures above the melting point. The nitro group in the molecule may influence its decomposition pathway and temperature. TGA can quantify mass loss as a function of temperature, indicating the onset of thermal degradation. For a pure, non-solvated crystalline material, significant mass loss would not be expected before the decomposition temperature is reached.

Table 5: Expected Thermal Analysis Data

| Technique | Expected Observation | Approximate Temperature |

| DSC | Endothermic peak (melting) | 127-128 °C |

| TGA | Onset of decomposition | > 130 °C |

Computational and Theoretical Investigations of 2 Propen 1 Ol, 3 4 Nitrophenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. chemsrc.com This method is favored for its balance of accuracy and computational cost, making it suitable for studying a wide range of molecular properties, including geometries, reaction mechanisms, and electronic characteristics. chemicalbook.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311+G, to solve the Schrödinger equation approximately. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. masterorganicchemistry.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. researchgate.net The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). researchgate.netresearchgate.net For 2-Propen-1-ol, 3-(4-nitrophenyl)-, the presence of the conjugated system, the electron-donating hydroxyl group, and the electron-withdrawing nitro group is expected to result in a relatively small HOMO-LUMO gap, facilitating intramolecular charge transfer (ICT) from the hydroxyl end to the nitro end of the molecule. mdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | The orbital from which an electron is most easily removed; relates to the ability to donate electrons. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | The lowest energy orbital available to accept an electron; relates to electron-accepting ability. masterorganicchemistry.com |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. mdpi.com The MEP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential.

Typically, red or yellow areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, highlighting electron-poor regions that are prone to nucleophilic attack. For 2-Propen-1-ol, 3-(4-nitrophenyl)-, an MEP analysis would be expected to show a strong negative potential (red) localized around the oxygen atoms of the nitro group, which are highly electronegative. Conversely, a positive potential (blue) would likely be found near the hydrogen atom of the hydroxyl group and the protons on the aromatic ring. mdpi.com This visualization confirms the sites of electrophilic and nucleophilic reactivity.

Derived from the HOMO and LUMO energy values, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors, defined within the framework of DFT, help in rationalizing the chemical behavior of molecular systems. fishersci.pt

Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher hardness value indicates lower reactivity.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Softness (S): The reciprocal of hardness, indicating a higher tendency to react.

Table 2: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Potential (μ) | μ = -(I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Global Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ² / (2η) |

Formulas are based on Koopmans' theorem and provide approximations of these values. researchgate.net

These parameters are instrumental in comparing the reactivity of different molecules and understanding their stability.

Molecules with rotatable single bonds, like 2-Propen-1-ol, 3-(4-nitrophenyl)-, can exist in different spatial arrangements known as conformations. Conformational analysis using DFT helps to identify the most stable conformers by calculating their relative energies. This involves rotating the molecule around specific dihedral angles (like the C-C bond connecting the phenyl ring to the propenol chain) and finding the geometry with the minimum energy. Identifying the ground-state conformation is crucial as it is the most populated structure under normal conditions and governs the molecule's observed properties.

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical methods are widely used to predict and interpret spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for simulating electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). For a conjugated molecule like 2-Propen-1-ol, 3-(4-nitrophenyl)-, the primary absorption bands are expected to arise from π-π* and n-π* transitions. The intramolecular charge transfer character of the molecule would likely result in a strong absorption band in the UV-Vis region.

Theoretical Prediction and Simulation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, telecommunications, and optical data storage. nih.gov Organic molecules that possess both a strong electron donor (like -OH) and a strong electron acceptor (like -NO₂) linked by a π-conjugated bridge are excellent candidates for NLO materials. uou.ac.in This "push-pull" structure, which is present in 2-Propen-1-ol, 3-(4-nitrophenyl)-, facilitates intramolecular charge transfer upon excitation, leading to a large change in the molecular dipole moment and high molecular hyperpolarizability.

Computational chemistry allows for the prediction of NLO properties by calculating the first-order hyperpolarizability (β). nih.gov A high β value is indicative of a strong second-order NLO response. DFT calculations can effectively estimate this property, providing a way to screen potential NLO candidates before undertaking complex synthesis and experimental characterization. uou.ac.in The significant potential for ICT within 2-Propen-1-ol, 3-(4-nitrophenyl)- suggests it would likely exhibit notable NLO properties.

Table 3: Common Compound Names

| Systematic Name | Common/Other Name(s) |

| 2-Propen-1-ol, 3-(4-nitrophenyl)- | 4-Nitrocinnamyl alcohol fishersci.ptsigmaaldrich.com, p-Nitrocinnamyl alcohol cymitquimica.com |

| 4-Nitroaniline (B120555) | p-Nitroaniline |

| m-Nitrophenol | 3-hydroxynitrobenzene |

| 4-Nitrocinnamic acid | p-Nitrocinnamic acid nih.gov |

| (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | 4'-Nitrochalcone |

Hyperpolarizability Analyses

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics, such as frequency conversion and optical switching. The presence of an electron-donating group (the hydroxyl group) and a strong electron-withdrawing group (the nitro group) connected by a π-conjugated system in 2-Propen-1-ol, 3-(4-nitrophenyl)- suggests a potential for significant intramolecular charge transfer, a key requirement for a high NLO response.

Computational studies, typically using Density Functional Theory (DFT), are employed to calculate the first-order hyperpolarizability (β₀). Research on structurally similar compounds, such as those containing nitrophenyl groups, has shown that they can exhibit excellent NLO properties as indicated by their calculated hyperpolarizability values. mdpi.com For instance, the analysis of 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- nih.govnih.govdiazino[4,5-d]pyrimidine-2,7-dione revealed significant polarizability (α₀) and hyperpolarizability (β₀), underscoring its NLO potential. mdpi.com A similar computational approach for 2-Propen-1-ol, 3-(4-nitrophenyl)- would involve geometry optimization followed by frequency calculations to obtain the β₀ value. A high calculated value would classify it as a promising candidate for NLO materials.

Table 1: Illustrative Hyperpolarizability Data for a Representative NLO Compound This table is based on typical parameters found in computational studies of NLO compounds and is for illustrative purposes.

| Parameter | Description | Typical Calculated Value (a.u.) |

| α₀ | Isotropic Polarizability | 150 - 300 |

| β₀ | First-Order Hyperpolarizability | 5000 - 20000 |

Ground State and Excited State Absorption Cross-Sections

Understanding the absorption characteristics of a molecule in both its ground and excited states is fundamental to predicting its behavior upon interaction with light. The ground-state absorption (GSA) spectrum can be readily measured, but excited-state absorption (ESA) requires more complex techniques or computational methods. rp-photonics.com ESA is the absorption of a photon by a molecule already in an excited electronic state. rp-photonics.com The relationship between GSA and ESA cross-sections (σ) determines whether a material will exhibit phenomena like reverse saturable absorption (RSA), where absorption increases with light intensity, a property useful for optical limiting applications. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic transition energies and oscillator strengths, which can be used to simulate both GSA and ESA spectra. mdpi.com For molecules like porphyrins, the potential for optical limiting is often evaluated by the ratio of the excited-state to ground-state absorption cross-sections (σ_exc / σ_g). researchgate.net A ratio greater than one indicates a strong potential for such applications. researchgate.net Quantum chemical calculations for 2-Propen-1-ol, 3-(4-nitrophenyl)- would first optimize the geometry of the ground state (S₀) and the lowest singlet excited state (S₁). Subsequent TD-DFT calculations from these geometries would yield the transition energies and intensities, allowing for a comparison of their respective absorption cross-sections. mdpi.com

Table 2: Illustrative Spectroscopic Parameters from TD-DFT Calculations This table illustrates typical data obtained from TD-DFT studies on organic chromophores and is for conceptual purposes.

| Parameter | Description | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ (GSA) | Ground-state absorption to first excited state | 320 | 0.85 | HOMO → LUMO |

| S₁ → Sₙ (ESA) | Excited-state absorption to a higher state | 550 | 1.20 | LUMO → LUMO+2 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used extensively in drug discovery and materials science to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. The primary goal of QSAR is to guide the design of new, more potent compounds (lead optimization) by identifying the key structural features that influence the desired outcome.

While no specific QSAR studies have been published for derivatives of 2-Propen-1-ol, 3-(4-nitrophenyl)-, the methodology remains applicable. A typical 3D-QSAR study involves aligning a set of structurally related molecules and calculating various molecular fields (e.g., steric and electrostatic) around them. Statistical methods are then used to build a model that connects variations in these fields to changes in observed activity. Such models, once validated, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. This approach has been successfully applied to various heterocyclic compounds to optimize their anticancer potential by identifying the optimal electronic and steric properties required for biological activity. rp-photonics.comelsevier.com A similar investigation on derivatives of 2-Propen-1-ol, 3-(4-nitrophenyl)- could explore how modifications to the phenyl ring or the propenol chain affect a target property, guiding the development of optimized molecules.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like dnorm (a normalized contact distance) onto the surface, one can identify regions of significant intermolecular contact. The surface is defined as the boundary where the electron density contribution from the molecule of interest equals the contribution from all other molecules in the crystal. mdpi.com This analysis is often complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, O···H, C···H). nih.govmdpi.com

For 2-Propen-1-ol, 3-(4-nitrophenyl)-, this analysis would reveal how molecules pack in the solid state and the nature of the forces holding the crystal together, such as hydrogen bonds involving the hydroxyl group and the nitro group, as well as π-π stacking interactions between the phenyl rings. In a study of the closely related compound (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, Hirshfeld analysis quantified the key interactions, showing that molecules were linked into dimers by C—H···O hydrogen bonds and further connected into sheets, with significant π–π interactions between them. researchgate.net The analysis provides a detailed understanding of the crystal packing, which influences physical properties like melting point and solubility.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for the Structurally Related Compound (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one Data is derived from the published analysis of a structurally analogous compound. nih.govresearchgate.net

| Interaction Type | Contribution to Hirshfeld Surface |

| O···H / H···O | 29.8% |

| H···H | 22.9% |

| C···H / H···C | 16.9% |

| F···H / H···F | 10.2% |

| C···C | 9.0% |

| Other | 11.2% |

Advanced Material Science Applications and Engineering Perspectives

Development as Nonlinear Optical (NLO) Materials

The quest for advanced materials for photonic applications has highlighted the importance of organic compounds with significant nonlinear optical (NLO) properties. Organic NLO materials are crucial for developing technologies like optical switching and data processing. The molecular structure of 2-Propen-1-ol, 3-(4-nitrophenyl)- makes it a candidate for such applications, particularly due to the charge transfer between the electron-donating propenol group and the electron-withdrawing nitrophenyl group.

Optical limiters are devices that exhibit high transmittance at normal light intensities but low transmittance at high, potentially damaging, laser intensities. This property is critical for protecting sensitive optical sensors and human eyes from intense laser radiation. The optical limiting behavior of organic compounds is an area of active research. nih.gov Chalcone (B49325) derivatives, which share a similar propenone backbone with the subject compound, have been shown to exhibit optical limiting properties. researchgate.net The mechanism often involves nonlinear absorption processes, where the absorption coefficient of the material increases with the intensity of the incident light. researchgate.net Studies on various organic compounds in solution have demonstrated that their transmissivity decreases as a function of beam intensity, a hallmark of optical limiting behavior. nih.gov

Reverse Saturable Absorption (RSA) is a key photophysical process responsible for the optical limiting capabilities of many materials. researchgate.net In RSA, the excited state absorption cross-section of a molecule is significantly larger than its ground state absorption cross-section. researchgate.net When the material is exposed to high-intensity light, a significant population of molecules is promoted to the excited state, leading to a dramatic increase in absorption. researchgate.netresearchgate.net This effect has been observed in materials structurally related to 2-Propen-1-ol, 3-(4-nitrophenyl)-. For instance, some chalcone derivatives exhibit strong RSA, making them effective optical limiters. researchgate.net The efficiency of RSA can be enhanced through molecular engineering, such as the introduction of heavy atoms, which can promote intersystem crossing to long-lived triplet states with strong absorption. researchgate.net

The NLO properties of organic materials are foundational to the development of next-generation optical communication systems. Materials exhibiting strong third-order NLO effects are sought for all-optical switching devices, which could enable faster and more efficient data routing. mdpi.com The development of organic-inorganic hybrid materials, such as those created through sol-gel processes doped with NLO-active molecules like N-(4-nitrophenyl)-(s)-prolinol, demonstrates a pathway toward creating robust channel waveguides for integrated optics. acs.org Furthermore, the unique photoresponsive and photoconductive properties of certain organic compounds are vital for creating advanced imaging systems and could find use in the development of smart organic optoelectronic materials for displays. researchgate.net

Role as Building Blocks in Polymer Synthesis

The structure of 2-Propen-1-ol, 3-(4-nitrophenyl)- contains both an alcohol and an alkene functional group, making it a versatile building block for polymerization processes. cymitquimica.com The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the double bond can undergo addition polymerization. Polymers incorporating such chromophoric units are of interest for creating materials with specific optical properties. For example, polymers of ethenylbenzene and 2-propen-1-ol are documented, indicating the utility of the propenol structure in polymer chemistry. nih.gov The incorporation of the nitrophenyl group into a polymer backbone can be used to tune the refractive index, NLO response, and other physical properties of the resulting material.

Intermediate for Functional Dyes and Pigments

The highly conjugated system and the presence of the nitro group, a strong chromophore, make 2-Propen-1-ol, 3-(4-nitrophenyl)- a valuable intermediate in the synthesis of functional dyes and pigments. cymitquimica.com The compound's structure is a precursor to more complex dye molecules where the color and properties can be tuned by further chemical modification. cymitquimica.com Its reactivity allows for the introduction of different functional groups to create a wide palette of colors and to impart specific functionalities, such as solubility in different media or affinity for certain substrates. Organic dyes with tailored NLO properties are particularly interesting, as they can combine color with advanced optical functions. nih.gov

Material Science Applications with Specific Optical or Electrical Properties

Beyond the applications already discussed, the distinct molecular structure of 2-Propen-1-ol, 3-(4-nitrophenyl)- opens doors to other material science applications. Its inherent polarity and conjugated nature suggest potential use in organic electronic devices. The nitro group enhances its electrophilic character, which can be exploited for creating sensors or as a component in charge-transfer complexes. cymitquimica.com The molecule's response to light could be harnessed in developing photoresponsive materials, where exposure to specific wavelengths of light could trigger changes in material properties like conformation or conductivity. researchgate.net The investigation into organic compounds for photonic applications is a rapidly growing field, with studies focusing on parameters like optical bandgap and refractive index to determine their suitability for devices such as organic thin-film transistors and photodiodes. researchgate.net

Research into Biological Activities and Structure Activity Relationships

In Vitro Antimicrobial Research

The antimicrobial properties of compounds are crucial in the search for new agents to combat pathogenic microorganisms. The structural features of 2-Propen-1-ol, 3-(4-nitrophenyl)- suggest potential for such activity.

Antibacterial Activity

While specific studies detailing the antibacterial action of 2-Propen-1-ol, 3-(4-nitrophenyl)- are not extensively available, the presence of a nitro group is often associated with enhanced antibacterial properties. This is attributed to the group's ability to be reduced within bacterial cells, forming reactive intermediates that can inflict damage upon vital components like DNA and proteins, and disrupt cell membranes.

Research on derivatives of the related compound, cinnamamide, has shown activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various clinical strains of Enterococcus. nih.gov For instance, certain N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives have demonstrated minimum inhibitory concentrations (MIC) in the range of 1–32 µg/mL against these bacteria. nih.gov Although this data is for more complex derivatives, it highlights the potential of the cinnamoyl scaffold in antibacterial drug design.

Interactive Data Table: Antibacterial Activity of a Related Cinnamamide Derivative (Compound 17d)

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | Gram-positive | 2 |

| Staphylococcus aureus ATCC 6538 | Gram-positive | 2 |

| MRSA 12673 | Gram-positive | 4 |

| Enterococcus sp. 3937152 | Gram-positive | >125 |

| Escherichia coli ATCC 25922 | Gram-negative | 8 |

| Pseudomonas aeruginosa ATCC 27856 | Gram-negative | 16 |

Data sourced from a study on N–[(2–(4–chlorobenzyl)methylthio)phenylsulfonyl]cinnamamide and is not data for 2-Propen-1-ol, 3-(4-nitrophenyl)-. nih.gov

Antifungal and Antimycobacterial Evaluations

The parent compound, cinnamyl alcohol, and its derivatives have been investigated for their antifungal properties. For example, cinnamyl alcohol has shown inhibitory effects against the plant pathogenic fungus Colletotrichum acutatum. The broader class of cinnamic aldehydes, which are structurally related, have demonstrated significant activity against various Candida species, including fluconazole-resistant strains. chemfaces.com Specifically, sinapaldehyde, a hydroxylated and methoxylated cinnamaldehyde (B126680), exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 200 µg/mL against 65 strains of Candida. chemfaces.com These findings suggest that the cinnamyl framework is a promising scaffold for antifungal agents.

Investigation of Antiproliferative and Anticancer Activity in Cell Lines

The potential of nitrophenyl compounds and cinnamic acid derivatives as anticancer agents has been a subject of scientific investigation. nih.gov

Mechanisms of Action

Cinnamic acid and its derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and disruption of the cellular cytoskeleton. nih.gov Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Studies on cinnamic acid in human melanoma cells have shown an increase in the frequency of hypodiploid cells, which is indicative of apoptosis. nih.gov While these studies were not performed on 2-Propen-1-ol, 3-(4-nitrophenyl)-, they provide a plausible mechanism of action for related compounds.

Cytotoxic Effects and IC50 Value Determination

The cytotoxicity of a compound against cancer cell lines is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit the growth of 50% of the cells. Research on N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives has revealed cytotoxic activity against several human cancer cell lines, including HeLa (cervical cancer), SKOV-3 (ovarian cancer), and MCF-7 (breast cancer). nih.gov For some of these derivatives, IC50 values were below 10 µg/mL, indicating potent activity. nih.gov For example, one derivative showed an IC50 of 13.73 ± 1.12 µg/mL against HeLa cells. nih.gov Cinnamic acid itself has been found to have an IC50 of 2.4 mM in HT-144 human melanoma cells. nih.gov

Interactive Data Table: Cytotoxicity of a Related Cinnamamide Derivative (Compound 16a)

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HeLa | Cervical Cancer | 13.73 ± 1.12 |

| SKOV-3 | Ovarian Cancer | 11.83 ± 1.34 |

| MCF-7 | Breast Cancer | 12.03 ± 0.98 |

| HEK-293 | Normal Kidney Cells | 19.33 ± 1.54 |

Data sourced from a study on N–[(2–benzylmethylthio)phenylsulfonyl]cinnamamide and is not data for 2-Propen-1-ol, 3-(4-nitrophenyl)-. nih.gov

Antioxidant Activity Studies

Antioxidant compounds are of great interest for their potential to neutralize harmful free radicals in the body. The antioxidant capacity of a substance can be evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Interactive Data Table: DPPH Radical Scavenging Activity of Cinnamyl Alcohol and Related Compounds

| Compound | IC50 (µg/mL) |

|---|---|

| Cinnamyl alcohol | 0.84 |

| Cinnamic acid | 1.2 |

| Ethyl cinnamate | 0.64 |

| Vitamin C (Standard) | 0.34 |

Data is for cinnamyl alcohol and its derivatives, not 2-Propen-1-ol, 3-(4-nitrophenyl)-. researchgate.net

Photosynthesis Inhibiting Activity

Direct research specifically investigating the photosynthesis inhibiting activity of 2-Propen-1-ol, 3-(4-nitrophenyl)- is not extensively documented in publicly available scientific literature. However, the broader class of cinnamaldehyde and cinnamic acid derivatives, to which this compound belongs, has been studied for various biological activities, including herbicidal effects which are often linked to the inhibition of photosynthesis.

For instance, studies on other cinnamyl derivatives have demonstrated plant growth inhibitory properties. cis-Cinnamoyl glucosides and cis-cinnamic acid have been identified as major plant growth inhibiting constituents in Spiraea thunbergii nih.gov. This suggests that the cinnamoyl scaffold can be effective in phytotoxic applications. The herbicidal activity of such compounds often stems from their ability to interfere with crucial physiological processes in plants, with photosynthesis being a primary target.

While direct evidence is lacking for 2-Propen-1-ol, 3-(4-nitrophenyl)-, the presence of the nitro group, a strong electron-withdrawing substituent, on the phenyl ring is a significant feature. In studies of other classes of photosynthesis inhibitors, the electronic properties of substituents on the aromatic ring have been shown to play a crucial role in their activity nih.gov.

General Mechanistic Insights from Biological Research (e.g., enzyme inhibition, membrane disruption)

Although specific mechanistic studies on the photosynthesis-inhibiting action of 2-Propen-1-ol, 3-(4-nitrophenyl)- are scarce, research on related nitro-substituted cinnamaldehyde and cinnamic acid derivatives provides valuable insights into potential mechanisms of action. These mechanisms often involve enzyme inhibition or disruption of cellular membranes.

One of the key enzymes in the phenylpropanoid pathway, cinnamyl alcohol dehydrogenase (CAD), is involved in lignin (B12514952) biosynthesis in plants. While not directly part of photosynthesis, inhibition of this enzyme can have significant impacts on plant development and integrity.

Research into the antimicrobial and antifungal properties of related compounds offers further clues. For example, 4-nitrocinnamaldehyde (B167888) has demonstrated antibacterial and antivirulence activities nih.gov. The mechanism of action for many antimicrobial phenolic compounds, including cinnamaldehyde derivatives, involves the disruption of the cell membrane's integrity, leading to increased permeability and leakage of intracellular components nih.govfrontiersin.org. It is plausible that 2-Propen-1-ol, 3-(4-nitrophenyl)- could exert similar membrane-disrupting effects on the thylakoid membranes within chloroplasts, thereby impairing the photosynthetic electron transport chain.

Furthermore, studies on other nitroaromatic compounds have shown they can be involved in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). An increase in ROS within plant cells can cause oxidative stress, damaging key components of the photosynthetic apparatus.

Comprehensive Structure-Activity Relationship (SAR) and Lipophilicity Studies

A comprehensive structure-activity relationship (SAR) study specifically for the photosynthesis-inhibiting activity of 2-Propen-1-ol, 3-(4-nitrophenyl)- has not been published. However, by examining SAR and lipophilicity studies of related cinnamyl derivatives and other classes of photosynthesis inhibitors, we can infer key structural features that may influence its activity.

Lipophilicity: The lipophilicity of a compound is a critical factor in its ability to penetrate biological membranes and reach its target site. For herbicides that target photosynthesis, an optimal level of lipophilicity is often required to allow for transport into the chloroplast and binding to proteins within the thylakoid membrane. In studies of other photosynthesis inhibitors, a parabolic relationship between lipophilicity (expressed as log P) and activity is often observed, indicating that either too low or too high lipophilicity can be detrimental to efficacy researchgate.net. The calculated XLogP3 value for the related compound 3-(4-Nitrophenyl)prop-2-yn-1-ol is 1.5, suggesting a moderate level of lipophilicity nih.gov.

Electronic Effects: The electronic properties of substituents on the phenyl ring are known to be a major determinant of the biological activity of many compounds. A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of other cinnamyl derivatives with herbicidal activity revealed that the electronic effect of substituents had a greater influence on the inhibitory activity than steric factors researchgate.net. The nitro group at the para-position of the phenyl ring in 2-Propen-1-ol, 3-(4-nitrophenyl)- is a strong electron-withdrawing group. In various classes of photosynthesis inhibitors, the presence of electron-withdrawing groups on the aromatic ring has been correlated with higher activity nih.gov.

Structural Features of the Side Chain: The propenol side chain is another key feature. The double bond introduces conformational rigidity, and the hydroxyl group can participate in hydrogen bonding interactions with target proteins.